molecular formula C20H25N3O2S B11087971 2-methyl-4-(methylsulfanyl)-N~1~-phenyl-3-azaspiro[5.5]undeca-1,3-diene-1,5-dicarboxamide

2-methyl-4-(methylsulfanyl)-N~1~-phenyl-3-azaspiro[5.5]undeca-1,3-diene-1,5-dicarboxamide

Cat. No.: B11087971
M. Wt: 371.5 g/mol
InChI Key: XOMMBHBSHKXHSS-UHFFFAOYSA-N
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Description

2-METHYL-4-(METHYLSULFANYL)-N1-PHENYL-3-AZASPIRO[5.5]UNDECA-13-DIENE-15-DICARBOXAMIDE is a complex organic compound featuring a spiro[5.5]undecane ring system. This compound is notable for its unique structural framework, which includes a spirocyclic core, making it an interesting subject for research in various scientific fields.

Properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

4-methyl-2-methylsulfanyl-5-N-phenyl-3-azaspiro[5.5]undeca-2,4-diene-1,5-dicarboxamide

InChI

InChI=1S/C20H25N3O2S/c1-13-15(18(25)23-14-9-5-3-6-10-14)20(11-7-4-8-12-20)16(17(21)24)19(22-13)26-2/h3,5-6,9-10,16H,4,7-8,11-12H2,1-2H3,(H2,21,24)(H,23,25)

InChI Key

XOMMBHBSHKXHSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(CCCCC2)C(C(=N1)SC)C(=O)N)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-4-(METHYLSULFANYL)-N1-PHENYL-3-AZASPIRO[5.5]UNDECA-13-DIENE-15-DICARBOXAMIDE typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the spirocyclic core and the introduction of functional groups such as the methylsulfanyl and phenyl groups. Common reagents used in these reactions include organometallic catalysts, sulfur-containing reagents, and various organic solvents. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-4-(METHYLSULFANYL)-N1-PHENYL-3-AZASPIRO[5.5]UNDECA-13-DIENE-15-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The spirocyclic core can be reduced under specific conditions to yield different stereoisomers.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the spirocyclic core can produce various stereoisomers with different biological activities.

Scientific Research Applications

2-METHYL-4-(METHYLSULFANYL)-N1-PHENYL-3-AZASPIRO[5.5]UNDECA-13-DIENE-15-DICARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHYL-4-(METHYLSULFANYL)-N1-PHENYL-3-AZASPIRO[5.5]UNDECA-13-DIENE-15-DICARBOXAMIDE involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and inflammation, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-4-(METHYLSULFANYL)-N1-PHENYL-3-AZASPIRO[55]UNDECA-13-DIENE-15-DICARBOXAMIDE is unique due to its specific combination of functional groups and spirocyclic structure

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